
Genkwanin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Genkwanin, a non-glycosylated flavonoid, has been found to interact with several targets in the body. It has been reported to have anti-inflammatory activities . It decreases proinflammatory mediators such as iNOS, TNF-α, IL-1β, and IL-6 . It also regulates the miR-101/MKP-1/MAPK pathway in LPS-Activated Macrophages .
Mode of Action
This compound interacts with its targets at various cellular and molecular levels. It induces apoptosis and inhibits the growth and proliferation of cancer cells . It suppresses the p38- and JNK-mediated AP-1 signaling pathway and increases the mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) expression at the posttranscriptional level . It also reduces miR-101 production .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to reduce oxidative stress and the release of cytokines or pathways that promote inflammation . It also regulates the miR-101/MKP-1/MAPK pathway .
Result of Action
This compound exhibits remarkable antioxidant and anti-inflammatory activities . It has shown antihyperglycemic activity with a potential role against metabolic syndrome and diabetes . It also has anticancer effects, including apoptosis induction and cancer cell growth and proliferation inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Ginkgo biloba, a plant species known for its high resistance to adverse biotic and abiotic environmental factors, contains this compound . This suggests that the efficacy and stability of this compound could potentially be influenced by the plant’s growing conditions.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Genkwanin are largely determined by its structure and its interactions with various biomolecules. This compound interacts with a variety of enzymes, proteins, and other biomolecules, which contribute to its diverse biological effects
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It has been suggested to impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound and the mechanisms through which it influences cell function are still being explored.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with the effects varying with different dosages . These studies have provided valuable insights into the potential therapeutic applications of this compound, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its function. It is believed to interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Genkwanin can be synthesized through various methods. One common approach involves the use of recombinant Escherichia coli co-culture engineering. In this method, the biosynthetic pathway is divided into two modules: the upstream strain synthesizes p-coumaric acid from d-glucose, and the downstream module produces the precursor apigenin and the final product, this compound . The production is optimized using response surface methodology and Box–Behnken design, resulting in significant yields .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. Microcrystals of this compound can be prepared by slow evaporation of a methanol solution under low temperature conditions . This method ensures the purity and structural integrity of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Genkwanin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung für verschiedene Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Chinonen führen, während Reduktion zu Alkoholderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Genkwanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Flavonoide und bioaktiver Verbindungen verwendet.
Biologie: Wird auf seine Rolle in zellulären Prozessen und Signalwegen untersucht.
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es wurde gezeigt, dass es Apoptose in Krebszellen induziert, entzündungshemmende Mediatoren hemmt und oxidativen Stress reduziert . Die Verbindung interagiert mit Schlüsselenzymen und -rezeptoren und moduliert zelluläre Aktivitäten und Signalwege .
Vergleich Mit ähnlichen Verbindungen
Genkwanin wird mit anderen ähnlichen Flavonoiden wie Sakuranetin und Acacetin verglichen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Aktivitäten und ihrer Stabilität. Zum Beispiel weisen methylierte Flavonoide wie this compound im Vergleich zu nicht-methylierten Flavonoiden eine höhere Stabilität und Darmbesorption auf . Diese einzigartige Eigenschaft verbessert seine Bioverfügbarkeit und sein therapeutisches Potenzial.
Ähnliche Verbindungen:
- Sakuranetin
- Acacetin
- Apigenin
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMYFOBNRRGFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195908 | |
| Record name | Genkwanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437-64-9 | |
| Record name | Genkwanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genkwanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Genkwanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4â??,5-Dihydroxy-7-methoxyflavone; 7-Methylapigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENKWANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3I5D6B2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is genkwanin and where is it found?
A: this compound (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one) is a naturally occurring flavonoid, specifically an O-methylated flavone. [, ] It is predominantly found in various plant species, notably in Daphne genkwa, a plant used in traditional Chinese medicine. [, , , ] Aquilaria crassna, the source of agarwood, also contains this compound. [, ]
Q2: How does this compound exert its anti-inflammatory effects?
A: Research suggests that this compound primarily exerts its anti-inflammatory effects through the regulation of the microRNA-101/MKP-1/MAPK pathway. [] In LPS-activated macrophages, this compound was found to suppress the p38- and JNK-mediated AP-1 signaling pathway. [] Additionally, it increased the expression of mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) at the post-transcriptional level by reducing microRNA-101 (miR-101) production, which negatively regulates MKP-1. []
Q3: What is the role of SIRT1 in this compound’s protective effect against colitis?
A: Studies using a murine model of experimental colitis showed that this compound administration led to an upregulation of SIRT1 expression. [] Inhibiting SIRT1 through lentivirus-mediated knockdown partially negated this compound’s protective effects against oxidative stress and mitochondrial dysfunction in this model. [] This suggests that SIRT1 plays a crucial role in mediating the beneficial effects of this compound in colitis.
Q4: What is the mechanism of action of this compound in alleviating osteoarthritis?
A: In vitro studies using interleukin-1 beta (IL-1β) induced chondrocytes suggest that this compound mitigates inflammation, apoptosis, and degradation of the extracellular matrix (ECM) by upregulating dual-specificity protein phosphatase-1 (DUSP1). [] this compound's upregulation of DUSP1 appears to alleviate mitochondrial dysfunction induced by IL-1β, thereby protecting chondrocytes. []
Q5: What is the role of this compound in regulating inflammation and proliferation in human keratinocytes?
A: Research indicates that this compound may regulate proliferation and inflammatory responses in human immortal keratinocyte HaCaT cells, particularly in the context of psoriasis. [] This regulation is thought to be mediated through modulation of the nuclear factor-kappa B signaling pathway, which is frequently overactivated in psoriatic conditions. []
Q6: Can this compound influence uterine contractions?
A: Studies on isolated rat uterine smooth muscle showed that this compound significantly enhanced both contraction and relaxation. [] This effect was observed to be dose-dependent and comparable to the effects of oxytocin, a known uterotonic agent. []
Q7: How effective is this compound in combating postpartum hemorrhage complicated by MODS?
A: In a rat model of postpartum hemorrhage with multiple organ dysfunction syndrome (MODS), this compound demonstrated a significant ability to inhibit inflammatory responses. [] It effectively reduced the expression of pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lung tissue, indicating its potential in managing this complex condition. []
Q8: How does the chemical structure of this compound influence its glucuronidation?
A: Studies investigating the regioselective glucuronidation of this compound, apigenin, and acacetin in human liver and intestinal microsomes revealed structure-dependent variations. [] The position of hydroxyl groups on these flavones influenced both the types and activities of UDP-glucuronosyltransferase (UGT) enzymes involved in their glucuronidation, highlighting the importance of structural considerations in this compound metabolism. []
Q9: What are the primary metabolic pathways of this compound in humans?
A: Research using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes, analyzed through UHPLC-Q-TOF-MS, revealed that demethylation, hydroxylation, and o-glucuronidation are the major metabolic pathways of this compound. [] Specific UGT enzymes, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, were found to play significant roles in the glucuronidation of this compound metabolites. []
Q10: How does this compound absorption vary along the intestinal tract?
A: A single-pass intestinal perfusion (SPIP) rat model demonstrated that this compound absorption is segment-dependent. [] The duodenum emerged as the most efficient site for this compound absorption, followed by the jejunum and ileum. []
Q11: What is the role of transporters in this compound absorption?
A: The SPIP rat model showed that this compound is likely transported by both passive diffusion and an active efflux mechanism mediated by multidrug resistance protein (MDR). [] This conclusion is based on the observation that co-perfusion with probenecid (an MDR inhibitor) increased this compound's effective permeability coefficient (P eff), while verapamil and pantoprazole (both P-gp inhibitors) decreased it. []
Q12: How do monoterpenes influence the intestinal absorption of this compound?
A: The SPIP rat model revealed that co-administration of monoterpenes with this compound can influence its absorption. [] Monoterpenes containing a carbonyl group, such as camphor and menthone, enhanced this compound absorption more effectively than those with a hydroxyl group (borneol and menthol). [] This finding suggests the potential for utilizing specific monoterpenes as absorption enhancers for this compound.
Q13: How does mannitol stress affect this compound biosynthesis in Coleus forskohlii?
A: Mannitol treatment of Coleus forskohlii plants increased the expression of CfCYP93B, a cytochrome P450 enzyme potentially involved in this compound biosynthesis. [] Conversely, mannitol decreased the expression of CfCYP706C, an enzyme potentially involved in the biosynthesis of competing flavonoid pathways. [] This differential regulation led to an increase in this compound accumulation, suggesting a metabolic shift towards flavone synthesis under mannitol stress. []
Q14: How does the age of Aquilaria crassna leaves affect their this compound content?
A: HPLC analysis of Aquilaria crassna leaves revealed fluctuations in this compound content with leaf age. [, ] this compound levels were low in the youngest leaves, peaked in middle-aged leaves, and declined in the oldest leaves. [] This dynamic pattern suggests specific stages of leaf development may be optimal for harvesting this compound.
Q15: What are the challenges associated with using this compound as a therapeutic agent?
A: Despite its promising bioactivities, the therapeutic use of this compound is hampered by its poor water solubility. [] This limitation hinders its bioavailability and necessitates the development of effective delivery systems to improve its solubility and therapeutic efficacy.
Q16: How can nanotechnology be employed to enhance the therapeutic potential of this compound?
A: Researchers have successfully developed this compound nanosuspensions (GKA-NSps) using D-alpha tocopherol acid polyethylene glycol succinate (TPGS) as a stabilizer. [] These GKA-NSps displayed improved solubility, sustained drug release, and enhanced in vitro cytotoxicity against various cancer cell lines compared to free this compound. [] Furthermore, in vivo studies using MCF-7 tumor-bearing mice demonstrated that GKA-NSps exhibited comparable therapeutic efficacy to paclitaxel (PTX) but with a higher safety profile. []
Q17: What are the potential applications of this compound in cancer therapy?
A: In vitro and in vivo studies suggest that this compound holds promise as a potential antitumor agent, particularly in breast cancer. [] Its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth, coupled with its favorable safety profile when formulated as nanosuspensions, warrants further investigation in clinical settings.
Q18: Can this compound be used to treat bacterial infections?
A: While a hydroethanolic extract of Gochnatia pulchra (containing this compound) showed minimal antibacterial activity, isolated this compound exhibited pronounced effects against certain bacteria. [] Notably, this compound was effective against Streptococcus pyogenes and Enterococcus faecalis. [] This suggests that this compound, potentially in combination with other antimicrobial agents, could be further explored for its antibacterial potential.
Q19: What analytical techniques are commonly employed to quantify this compound?
A: High-performance liquid chromatography (HPLC) is frequently used for the quantitative analysis of this compound in various matrices, including plant materials, extracts, and biological samples. [, , , , , , , ] This technique, often coupled with UV detection or mass spectrometry, allows for sensitive and specific determination of this compound levels.
Q20: What is the historical context of this compound research?
A: this compound was first isolated and identified from Daphne genkwa roots. [] Early research focused on its traditional use in Chinese medicine for treating conditions like cough, edema, and ascites. [, , ] Over time, investigations expanded to explore its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. [, , , , , ] Current research focuses on understanding its mechanisms of action, improving its bioavailability, and developing novel delivery systems to fully exploit its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)
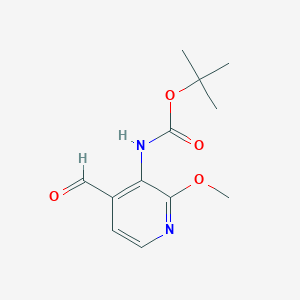
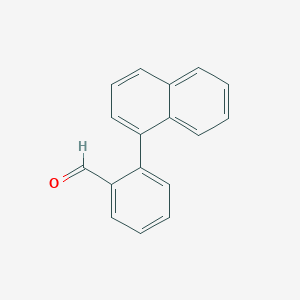
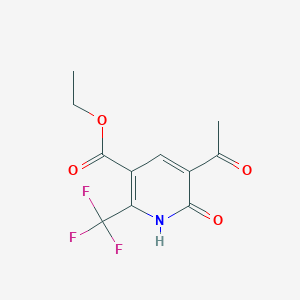


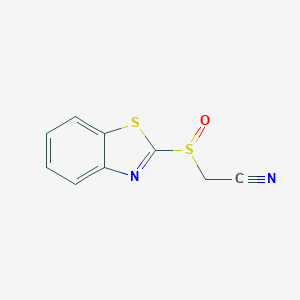

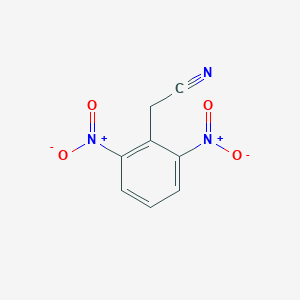
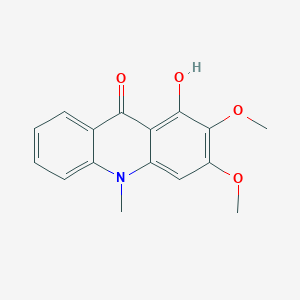
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
